N-cyclopentylpyridin-4-amine
Description
Contextual Significance of Pyridin-4-amine Scaffolds in Academic Inquiry
The pyridin-4-amine core is a recognized "privileged scaffold" in medicinal chemistry. rsc.org This designation is given to molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a valuable starting point for drug discovery. rsc.orgfrontiersin.org The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the amine group can be a hydrogen bond donor, facilitating interactions with biological macromolecules like proteins and enzymes. researchgate.netnih.gov
Pyridin-4-amine and its derivatives are key components in the design of kinase inhibitors, a major class of therapeutic agents, particularly in oncology. nih.goved.ac.uk Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. ed.ac.uk The pyridine scaffold can form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a common strategy for achieving potent and selective inhibition. nih.gov Beyond oncology, pyridine-containing compounds have been investigated for a wide range of pharmacological activities, including antimalarial, antibacterial, and antiviral properties. rsc.orgresearchgate.net The versatility and established synthetic accessibility of the pyridine ring system continue to make it a focal point of academic and industrial research. rsc.orgfrontiersin.org
Overview of Research Domains Pertaining to N-Cyclopentylpyridin-4-amine
Research specifically involving this compound has primarily been concentrated in the domain of medicinal chemistry and drug discovery. The compound is often utilized as a chemical fragment or building block in the synthesis of more complex molecules designed to modulate the activity of specific biological targets.
A significant area of investigation is its use as a precursor for developing protein kinase inhibitors. vulcanchem.com Kinase inhibitors are classified based on their binding mode to the target enzyme, with types I and II being the most common. nih.gov These inhibitors typically occupy the ATP-binding site. nih.goved.ac.uk While specific public-domain studies detailing the kinase inhibition profile of this compound itself are limited, its structural motif is consistent with scaffolds used to target kinases. For instance, related aminopyridine structures are known to be incorporated into inhibitors of Bruton's tyrosine kinase (BTK) and other kinases involved in cell signaling pathways. researchgate.netnih.gov
Another documented research application for this compound is in the study of protein-protein interactions. It has been identified as a chemical fragment for developing inhibitors of the interaction between Thymic Stromal Lymphopoietin (TSLP) and its receptor (TSLPR), a pathway of interest in inflammatory diseases. nih.gov In this context, the compound serves as a starting point for designing larger molecules that can disrupt this specific biological interaction. nih.gov
The following table summarizes key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C10H14N2 | uni.lu |
| Molecular Weight | 162.23 g/mol | sigmaaldrich.com |
| InChIKey | ZYPKTMZFRMKZMM-UHFFFAOYSA-N | uni.lu |
| Form | Solid | sigmaaldrich.com |
Methodological Approaches Employed in this compound Investigations
The study of this compound involves a range of standard chemical and biological research methodologies.
Synthesis: The compound is typically synthesized through a nucleophilic aromatic substitution or a cross-coupling reaction. One common method involves the reaction of 4-chloropyridine (B1293800) hydrochloride with cyclopentanamine. nih.gov This reaction is often carried out in the presence of a palladium catalyst, such as Tris(dibenzylideneacetone)dipalladium(0), a phosphine (B1218219) ligand like 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (B1148866) (Xantphos), and a base such as sodium tert-butoxide in a solvent like dioxane. nih.gov The progress of the reaction and the purity of the final product are monitored using techniques like High-Performance Liquid Chromatography (HPLC).
Structural Characterization: Following synthesis, the identity and structure of this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms in the molecule, confirming the presence of both the cyclopentyl and pyridin-4-amine moieties. nih.gov
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, ensuring it matches the expected value. bldpharm.com
Biochemical and Biophysical Assays: To investigate its biological activity, this compound is subjected to various assays.
Kinase Inhibition Assays: To evaluate its potential as a kinase inhibitor, the compound would be tested in enzymatic assays that measure the activity of a specific kinase in its presence. nih.govmdpi.com These assays determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). mdpi.com
Binding Assays: Techniques like radioligand binding assays are used to measure the affinity of the compound for a specific receptor or protein target. nih.gov
Molecular Dynamics Simulations: Computational methods, such as molecular dynamics simulations, are employed to study the potential binding modes of the fragment to its protein target, providing insights into the non-covalent interactions that stabilize the complex. nih.gov
The data below provides an example of the characterization data obtained from a synthesis of this compound.
| Analytical Method | Observed Data |
| ¹H NMR (300 MHz, DMSO) | δ 1.42 (2H, m), 1.55 (2H, m), 1.65 (2H, m) 1.91 (2H, m), 3.72 (1H, dd), 6.44 (2H, dd), 6.47 (1H, d), 7.98 (2H, dd) nih.gov |
| Reaction Yield | 62% nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h5-9H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPKTMZFRMKZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309301 | |
| Record name | N-Cyclopentyl-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34844-88-7 | |
| Record name | N-Cyclopentyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34844-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopentyl-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of N Cyclopentylpyridin 4 Amine
Established Synthetic Routes to N-Cyclopentylpyridin-4-amine
The construction of this compound relies on robust and well-documented chemical reactions. The two most prominent methods are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for the synthesis of this compound. This approach involves the reaction of a pyridine (B92270) ring bearing a suitable leaving group at the 4-position, typically a halide like chlorine, with cyclopentylamine. researchgate.net The pyridine ring's electron-deficient nature, caused by the electronegative nitrogen atom, facilitates the attack of the nucleophilic amine.
The mechanism of this reaction is a two-step addition-elimination process. Cyclopentylamine, acting as the nucleophile, attacks the C4 carbon of the 4-halopyridine. This attack is regioselective for the C2 and C4 positions because the resulting negatively charged intermediate, known as a Meisenheimer complex, is stabilized by resonance. Specifically, a resonance structure can be drawn where the negative charge is located on the ring's electronegative nitrogen atom, a significant stabilizing factor. chemistryviews.org Attack at the C3 position does not allow for this stabilization. chemistryviews.org Following the formation of this intermediate, the halide leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.
Palladium-Catalyzed Coupling Reactions for C-N Bond Formation
The Buchwald-Hartwig amination has become a powerful and versatile method for forming C-N bonds, offering an alternative to traditional SNAr reactions, especially for less reactive substrates. wikipedia.org This palladium-catalyzed cross-coupling reaction can be effectively employed to synthesize this compound by coupling a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with cyclopentylamine. wikipedia.orglibretexts.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves several key steps. libretexts.org It begins with the oxidative addition of the 4-halopyridine to a palladium(0) complex. The resulting palladium(II) complex then coordinates with cyclopentylamine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond of this compound and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org
Optimization of Reaction Conditions and Yield
The efficiency and yield of both synthetic routes are highly dependent on the reaction conditions. Optimization of these parameters is crucial for practical synthesis.
For Nucleophilic Aromatic Substitution , key variables include the solvent, temperature, and the presence of a base. The reaction of 4-chloropyridine (B1293800) with primary and secondary amines is a well-established method for producing substituted 4-aminopyridines. researchgate.net Lewis acids can also be employed to activate the pyridine ring, enhancing its electrophilicity and facilitating nucleophilic attack. mdpi.com
| Pyridine Substrate | Amine Nucleophile | Solvent | Base/Additive | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Chloropyridine | Aniline | Water | KF | 100 | Moderate-Excellent | mdpi.com |
| 4-Chloropyrimidine | Benzimidazole | N/A | Pd/L6 Catalyst | N/A | 80 | acs.org |
| 2-Fluoro-4-iodopyridine (B1312466) | Aromatic Amines | N/A | K₂CO₃ | Microwave | Good | researchgate.net |
For Palladium-Catalyzed Coupling , the choice of ligand, palladium precursor, base, and solvent are critical. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.orgnih.gov Sterically hindered ligands often improve catalytic activity. nih.gov Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃), with the choice depending on the substrate's sensitivity. libretexts.orgnih.gov Solvents such as toluene (B28343) and dioxane are frequently used. chemrxiv.org
| Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Bromides | Primary/Secondary Amines | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | N/A | wikipedia.org |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 60 | wikipedia.org |
| 4-Chloro-N-phenylpyridin-2-amine | Benzylamines | Pd(OAc)₂ | Josiphos | N/A | N/A | Good-Moderate | researchgate.net |
| Aryl Chlorides | Primary/Secondary Amines | (NHC)Pd(allyl)Cl | SIPr (NHC) | NaOtBu | Dioxane | High | rsc.org |
Advanced Synthetic Strategies and Mechanistic Studies
Beyond the established routes, research continues to focus on developing more efficient, selective, and mechanistically understood methods for the synthesis of compounds like this compound.
Investigation of Chemo- and Regioselectivity
Regioselectivity is a cornerstone of pyridine functionalization. As discussed, the inherent electronic properties of the pyridine ring direct nucleophilic attack to the C2 and C4 positions. chemistryviews.org In substrates with multiple potential reaction sites, achieving high chemo- and regioselectivity is a significant challenge. For instance, in polyhalogenated pyridines, the reaction can be selectively directed to a specific halogen. The Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine with aromatic amines occurs exclusively at the 4-position, demonstrating the complementary selectivity of catalytic methods over traditional SNAr, where reaction at the more activated C2-fluoride might be expected. researchgate.net The development of synthetic methods via pyridyne intermediates also offers a unique pathway for the regioselective difunctionalization of the pyridine core. rsc.org
Exploration of Novel Catalytic Systems
While palladium has dominated the field of C-N cross-coupling, the exploration of more sustainable and economical catalytic systems is an active area of research. Catalysts based on other transition metals, such as copper and ruthenium, have shown promise.
Copper-catalyzed systems , which are variations of the Ullmann condensation, have been developed for C-N coupling. nih.gov Novel ligands have been designed to facilitate the coupling of sterically hindered reaction partners using copper catalysts. nih.gov For example, a stable Cu(I) catalyst supported on a polyacrylate resin has been shown to effectively catalyze the C-N coupling of 4-chloropyridine with various anilines under milder, open-atmosphere conditions. mdpi.com
Ruthenium-catalyzed amination presents another innovative approach. A cationic Ru(II) complex can activate the pyridine ring towards nucleophilic attack through η⁶-coordination, a distinct mechanism from typical Lewis acid activation. thieme-connect.de This method has been successfully applied to the substitution of 2-aminopyridines with various amines. thieme-connect.de Although its application to 4-aminopyridine (B3432731) synthesis was reported as inert under the studied conditions, this activation strategy opens new avenues for catalyst design in pyridine functionalization. thieme-connect.de
Reaction Pathway Elucidation and Transition State Analysis
The reactivity of this compound is governed by the electronic interplay between the electron-rich pyridine ring, the activating N-cyclopentylamino substituent, and the electronegative nitrogen atom within the ring. Elucidating the pathways for its reactions involves analyzing the stability of intermediates formed during electrophilic and nucleophilic attacks.
Electrophilic Aromatic Substitution (EAS): The N-cyclopentylamino group at the C4 position is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack. This activation directs incoming electrophiles to the positions ortho to the amino group, namely C3 and C5. An attack at these positions leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Crucially, the positive charge in these intermediates can be delocalized across the ring and the exocyclic nitrogen without placing the charge on the highly electronegative ring nitrogen atom. youtube.compearson.com In contrast, an attack at the C2 or C6 positions would result in a resonance structure where the ring nitrogen bears a positive charge, which is a significantly less stable arrangement. uoanbar.edu.iq Therefore, the transition states leading to C3 and C5 substitution are lower in energy, making this the favored pathway.
Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the electron-donating nature of the 4-amino group makes the pyridine ring less susceptible to nucleophilic attack unless a good leaving group is present. Theoretically, if a leaving group were at the C2 or C6 position, nucleophilic attack would be favored there. This is because the resulting intermediate, a Meisenheimer complex, would be stabilized by delocalizing the negative charge onto the electronegative ring nitrogen. jscimedcentral.com The ability of the pyridine nitrogen to accommodate the negative charge makes the transition state for C2/C6 attack more stable compared to an attack at C3/C5.
The predicted stability of reaction intermediates is a key factor in determining the regioselectivity of substitution reactions on this compound.
| Reaction Type | Position of Attack | Stability of Intermediate (Sigma/Meisenheimer Complex) | Rationale |
| Electrophilic Aromatic Substitution (EAS) | C3 / C5 | More Stable | Resonance stabilization occurs without placing a positive charge on the electronegative ring nitrogen. |
| Electrophilic Aromatic Substitution (EAS) | C2 / C6 | Less Stable | A resonance structure places an unfavorable positive charge on the ring nitrogen. uoanbar.edu.iq |
| Nucleophilic Aromatic Substitution (NAS) | C2 / C6 | More Stable | The negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen. jscimedcentral.com |
| Nucleophilic Aromatic Substitution (NAS) | C3 / C5 | Less Stable | The negative charge cannot be delocalized onto the ring nitrogen. |
Derivatization and Analog Synthesis of this compound
The dual reactivity of the pyridine ring and the secondary amine moiety allows for extensive derivatization of this compound to generate a wide array of analogs.
As predicted by the transition state analysis, the electron-donating N-cyclopentylamino group directs electrophilic substitutions to the C3 and C5 positions. youtube.com For example, halogenation with reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) would be expected to yield 3-halo or 3,5-dihalo derivatives. acs.org
Nucleophilic substitution is less straightforward due to the ring's high electron density. To achieve this, a two-step process is often necessary. First, a leaving group, such as a halogen, can be introduced, typically at the C2 position through a directed ortho-metalation strategy followed by halogenation. Subsequently, this halo-derivative can undergo nucleophilic aromatic substitution with various nucleophiles. acs.orgtandfonline.com
| Reaction Type | Reagent(s) | Position(s) of Substitution | Expected Product |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | C3 and/or C5 | 3-Bromo-N-cyclopentylpyridin-4-amine |
| Electrophilic Nitration | Nitric Acid / Sulfuric Acid | C3 and/or C5 | N-Cyclopentyl-3-nitropyridin-4-amine |
| Nucleophilic Substitution (via activated substrate) | 1. n-BuLi, TMEDA; 2. C2Br2F4; 3. NaOMe | C2 | 2-Methoxy-N-cyclopentylpyridin-4-amine |
The secondary amine group in this compound is nucleophilic and can readily undergo reactions such as acylation and alkylation.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base results in the formation of the corresponding N-acyl-N-cyclopentylpyridin-4-amine (an amide). This is a common strategy to introduce a variety of functional groups. mdpi.com
Alkylation: Treatment with alkyl halides leads to the formation of tertiary amines. This reaction, known as N-alkylation, introduces an additional alkyl group onto the exocyclic nitrogen. mdpi.com
These transformations provide a direct route to modify the properties of the molecule by altering the substituent on the exocyclic nitrogen.
| Reaction Type | Reagent(s) | Functional Group Introduced | Product Class |
| N-Acylation | Acetyl Chloride / Pyridine | Acetyl (-C(O)CH₃) | Amide |
| N-Acylation | Benzoyl Chloride / Triethylamine | Benzoyl (-C(O)Ph) | Amide |
| N-Alkylation | Methyl Iodide / K₂CO₃ | Methyl (-CH₃) | Tertiary Amine |
| N-Alkylation | Benzyl Bromide / NaH | Benzyl (-CH₂Ph) | Tertiary Amine |
The nitrogen atoms in this compound can undergo both oxidation and reduction, providing pathways to different classes of derivatives.
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide to form the corresponding N-oxide. cymitquimica.combiosynth.com The resulting this compound N-oxide has altered electronic properties; the N-oxide group is electron-donating through resonance, which can further activate the ring for certain reactions, particularly electrophilic substitution at the C4 position if it were not already substituted. youtube.comquimicaorganica.org
Reduction Pathways:
Reduction of the Pyridine Ring: The aromatic pyridine ring can be fully reduced to a saturated piperidine (B6355638) ring. This is typically achieved through catalytic hydrogenation using catalysts like rhodium, platinum, or palladium under hydrogen pressure. rsc.org This transformation yields N-cyclopentylpiperidin-4-amine, converting the aromatic amine into a cyclic aliphatic secondary amine.
Reduction of the N-Oxide: The N-oxide derivative can be readily reduced back to the parent pyridine. This deoxygenation can be accomplished using various reducing agents, such as phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation. youtube.comquimicaorganica.org This oxidation-reduction sequence is often employed as a synthetic strategy to control the regioselectivity of other reactions.
| Transformation | Reagent(s) | Moiety Affected | Product |
| N-Oxidation | m-CPBA or H₂O₂ | Pyridine Ring Nitrogen | This compound N-oxide |
| Reduction (Deoxygenation) | PCl₃ or H₂/Pd | N-Oxide Group | This compound |
| Reduction (Hydrogenation) | H₂ / Rh₂O₃ | Pyridine Ring | N-Cyclopentylpiperidin-4-amine |
Iii. Advanced Structural Elucidation and Spectroscopic Analysis of N Cyclopentylpyridin 4 Amine
Mass Spectrometry for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is a cornerstone technique for unequivocally determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For N-cyclopentylpyridin-4-amine, with a molecular formula of C₁₀H₁₄N₂, the theoretical exact mass of the neutral molecule is 162.1157 g/mol . appchemical.comuni.lu
In a typical HRMS analysis, the compound is ionized, most commonly forming a protonated molecular ion [M+H]⁺. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm). pnnl.gov This level of precision allows for the differentiation between ions of the same nominal mass but different elemental formulas, thereby confirming the compound's molecular formula. pnnl.gov
| Adduct/Ion | Formula | Theoretical m/z |
|---|---|---|
| [M]⁺ | C₁₀H₁₄N₂ | 162.11514 |
| [M+H]⁺ | C₁₀H₁₅N₂⁺ | 163.12297 |
| [M+Na]⁺ | C₁₀H₁₄N₂Na⁺ | 185.10491 |
| [M+K]⁺ | C₁₀H₁₄N₂K⁺ | 201.07885 |
The experimentally measured m/z value for the protonated molecule of this compound would be compared against the theoretical value of 163.12297. A match within a narrow mass tolerance window (e.g., < 5 ppm) provides high confidence in the assigned elemental composition of C₁₀H₁₅N₂⁺, and by extension, C₁₀H₁₄N₂ for the neutral molecule.
Tandem Mass Spectrometry for Structural Elucidation of Fragments
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org For this compound, the protonated molecular ion ([M+H]⁺, m/z 163.12) would be selected in the first stage of the mass spectrometer and then subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org
The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For this molecule, several key fragmentation pathways can be predicted based on the general principles of amine fragmentation: libretexts.orgmiamioh.edu
Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In this case, this would involve the bond between the nitrogen and the cyclopentyl ring. Loss of the cyclopentyl radical (C₅H₉•) would lead to a protonated 4-aminopyridine (B3432731) fragment.
Loss of Cyclopentene (B43876): A common rearrangement involves the loss of a neutral alkene from the alkyl substituent. Here, the loss of cyclopentene (C₅H₈) from the precursor ion is a highly probable pathway.
Ring Fragmentation: The cyclopentyl and pyridine (B92270) rings themselves can undergo fragmentation, although these pathways are often more complex. Cleavage of the cyclopentyl ring could lead to the loss of smaller neutral fragments like ethene (C₂H₄).
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Predicted) | Proposed Structure |
|---|---|---|---|---|
| 163.12 | [C₅H₅N-NH₂]⁺ | C₅H₈ (Cyclopentene) | 95.06 | Protonated 4-aminopyridine |
| 163.12 | [C₁₀H₁₅N₂ - C₂H₄]⁺ | C₂H₄ (Ethene) | 135.09 | Fragment from cyclopentyl ring opening |
| 163.12 | [C₅H₄N]⁺ | C₅H₁₁N (Cyclopentylamine) | 78.05 | Pyridyl cation |
By analyzing the m/z values of these product ions, the connectivity of the molecule can be confirmed, distinguishing it from other isomers.
Vibrational Spectroscopy (IR, Raman) for Bonding Characteristics
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and bonding arrangements. cardiff.ac.ukaps.org
Analysis of Functional Group Vibrations
The vibrational spectrum of this compound is characterized by contributions from the secondary amine, the pyridine ring, and the cyclopentyl group.
N-H Vibrations: As a secondary amine, a single N-H stretching vibration (νN-H) is expected. This typically appears as a medium-to-weak, sharp band in the IR spectrum. The position of this band is sensitive to the molecular environment.
C-H Vibrations: Both aromatic C-H stretches from the pyridine ring and aliphatic C-H stretches from the cyclopentyl ring will be present. The aliphatic C-H stretches (symmetric and asymmetric) are typically strong and appear just below 3000 cm⁻¹. The aromatic C-H stretches appear at slightly higher wavenumbers.
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching vibrations (νC=C, νC=N) in the 1600-1400 cm⁻¹ region. These bands are often strong in both IR and Raman spectra. cdnsciencepub.com
C-N Vibrations: The stretching of the aromatic C-N bond (pyridine ring-N) and the aliphatic C-N bond (N-cyclopentyl) will also be present. Aromatic C-N stretches are typically found in the 1335-1250 cm⁻¹ range. mdpi.com
Cyclopentyl Vibrations: The cyclopentyl group will have characteristic CH₂ scissoring (~1465 cm⁻¹) and wagging vibrations.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | Cyclopentyl Ring | 2960 - 2850 | Strong |
| C=C, C=N Ring Stretches | Pyridine Ring | 1610 - 1450 | Strong |
| CH₂ Scissor | Cyclopentyl Ring | ~1465 | Medium |
| C-N Stretch (Aromatic) | Pyridine-NH | 1335 - 1250 | Strong |
| N-H Bend/Wag | Secondary Amine | 910 - 665 | Medium to Strong, Broad |
Insights into Hydrogen Bonding Networks
Hydrogen bonding significantly influences the vibrational spectra of molecules containing N-H groups. nasa.gov In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds of the type N-H···N, where the N-H group of one molecule interacts with the electron-rich nitrogen atom of the pyridine ring of another molecule. acs.orgnih.gov
These interactions can be observed through several key spectral changes:
Red Shift of N-H Stretch: The formation of a hydrogen bond weakens the N-H covalent bond. This results in a shift of the N-H stretching frequency to a lower wavenumber (a "red shift"). nasa.gov The magnitude of this shift is correlated with the strength of the hydrogen bond.
Band Broadening: In the presence of hydrogen bonding, the N-H stretching band becomes significantly broader compared to its appearance in a dilute, non-polar solvent where the molecules are largely isolated.
Intensity Increase: The integrated intensity of the N-H stretching band often increases upon hydrogen bond formation. nasa.gov
By comparing the IR spectra of this compound in different phases (e.g., solid vs. dilute solution in CCl₄) or at different concentrations, the extent and nature of hydrogen bonding can be inferred. For instance, the presence of a broad band centered around 3250 cm⁻¹ in a solid-state spectrum, compared to a sharper band near 3330 cm⁻¹ in a dilute solution, would be strong evidence for intermolecular hydrogen bonding in the solid phase. rsc.org
Lack of Specific Research Data Precludes Article Generation on the Computational Investigation of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research focusing on the computational and theoretical investigations of the chemical compound this compound. The execution of the requested article, which was to be strictly structured around detailed quantum chemical studies, molecular dynamics simulations, and molecular docking of this specific molecule, is therefore not possible at this time without resorting to speculation or fabrication of data, which would compromise scientific accuracy.
The planned article was to be divided into several key areas of computational chemistry, including Density Functional Theory (DFT) studies to predict molecular orbitals and reactivity, as well as to calculate spectroscopic parameters. Further sections were to detail molecular dynamics simulations, including high-throughput methods to determine binding pathways and the use of Markov state models for kinetic characterization. The final section was intended to cover molecular docking and the prediction of binding modes with biological targets.
However, the conducted searches did not yield any specific studies that have performed these detailed computational analyses on this compound. While there is a wealth of information on the application of these computational methods to a wide range of molecules, including various pyridine derivatives, the specific data required to generate a thorough and scientifically accurate article solely on this compound is not present in the accessible scientific domain.
To fulfill the user's request for an article with detailed research findings and data tables would necessitate the existence of peer-reviewed studies that have specifically investigated this compound. Without such foundational research, any attempt to create the specified content would be scientifically unfounded.
Therefore, until such research is conducted and published, the generation of a detailed and accurate article on the computational and theoretical investigations of this compound, as per the provided outline, remains unachievable.
Iv. Computational and Theoretical Investigations of N Cyclopentylpyridin 4 Amine
Molecular Docking and Binding Mode Prediction for Target Interactions
Ligand-Protein Docking Algorithms and Scoring Functions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the binding mode of N-cyclopentylpyridin-4-amine and its derivatives within the active site of a biological target. Various docking algorithms are employed to explore the conformational space of the ligand and the receptor, including:
Genetic Algorithms: These algorithms, such as the one used in GOLD (Genetic Optimisation for Ligand Docking), mimic the process of natural evolution to find the optimal binding pose. They are effective in exploring a wide range of ligand conformations.
Monte Carlo Methods: These methods, utilized in programs like AutoDock, introduce random changes to the ligand's position and conformation, accepting or rejecting these changes based on a defined energy function.
Fragment-Based Approaches: Algorithms like FlexX break the ligand into fragments, dock them individually, and then incrementally reconstruct the entire ligand in the binding site.
Once a set of potential binding poses is generated, scoring functions are used to rank them and predict the binding affinity. These functions can be broadly categorized into:
Force-Field-Based Scoring Functions: These functions, like those in DOCK, calculate the binding energy based on classical mechanics principles, considering van der Waals and electrostatic interactions.
Empirical Scoring Functions: These functions, such as CHEMPLP, use a set of weighted energy terms derived from experimental binding data to estimate the binding affinity.
Knowledge-Based Scoring Functions: These functions derive statistical potentials from the frequency of atom-pair interactions observed in crystallographic databases of protein-ligand complexes.
The choice of docking algorithm and scoring function is critical and can significantly influence the accuracy of the predicted binding mode and affinity for compounds like this compound.
Analysis of Putative Binding Pockets and Interaction Motifs
The analysis of the results from molecular docking simulations allows for the identification of putative binding pockets and key interaction motifs between this compound analogs and their protein targets. For aminopyridine derivatives, which are often investigated as kinase inhibitors, the binding pocket is typically the ATP-binding site of the kinase.
Key interaction motifs that are frequently observed for aminopyridine-based kinase inhibitors include:
Hydrogen Bonding: The pyridine (B92270) nitrogen and the exocyclic amine group of the aminopyridine core are often involved in crucial hydrogen bond interactions with the hinge region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors.
Pi-Stacking Interactions: The pyridine ring can participate in π-stacking interactions with aromatic residues such as phenylalanine or tyrosine in the active site.
By analyzing these interactions, researchers can understand the structural basis for the compound's activity and identify opportunities for structural modifications to enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Interactions
The development of a predictive QSAR model for this compound analogs involves several key steps:
Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for kinase inhibition) is compiled. This dataset is then typically divided into a training set for model development and a test set for external validation.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors numerically represent various aspects of the molecular structure.
Model Building: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the biological activity. Common methods include:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
Model Validation: The predictive power of the developed model is rigorously assessed.
For aminopyridine-based kinase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. mdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity.
Descriptors and Statistical Validation in QSAR Studies
A diverse array of molecular descriptors can be used in QSAR studies of this compound analogs. These can be categorized as:
| Descriptor Category | Examples |
| 1D Descriptors | Molecular Weight, Atom Counts, Bond Counts |
| 2D Descriptors | Topological Indices (e.g., Wiener index, Randić index), Molecular Connectivity Indices, Autocorrelation Descriptors |
| 3D Descriptors | Steric Parameters (e.g., Molar Refractivity), Electronic Parameters (e.g., Dipole Moment), Quantum Chemical Descriptors (e.g., HOMO/LUMO energies) |
Statistical validation is a critical step to ensure the robustness and predictive ability of a QSAR model. nih.gov Key statistical parameters used for validation include:
| Parameter | Description |
| Coefficient of Determination (R²) | A measure of the goodness of fit of the model to the training set data. |
| Cross-validated R² (q² or Q²) | A measure of the internal predictive ability of the model, typically determined by leave-one-out (LOO) cross-validation. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov |
| External R² (R²pred) | A measure of the predictive ability of the model on an external test set of compounds that were not used in model development. An R²pred value greater than 0.6 is often considered acceptable. mpg.de |
| Root Mean Square Error (RMSE) | A measure of the average deviation between the predicted and experimental values. |
Rigorous statistical validation is essential to ensure that a developed QSAR model can be reliably used to predict the biological activity of new, untested analogs of this compound.
V. Molecular and Cellular Biological Research Applications Mechanistic Focus
Identification and Characterization of Molecular Targets
The primary molecular target of N-cyclopentylpyridin-4-amine identified in research is the protein-protein interaction between human thymic stromal lymphopoietin (TSLP) and its receptor (TSLPR). nih.gov This interaction is a key signaling pathway in the pathophysiology of allergic disorders such as asthma and atopic dermatitis. nih.gov The identification of this compound as an inhibitor of this complex was achieved through a combination of computational and experimental techniques.
While specific chemical proteomics or affinity-based chemoproteomics studies for the deconvolution of this compound targets are not extensively detailed in the available literature, the initial identification of its activity was a result of a targeted drug discovery approach. The compound was identified through a virtual screening process aimed at discovering small molecule inhibitors of the TSLP:TSLPR interface. nih.gov This computational approach serves as a preliminary step to guide further experimental validation, which could involve chemical proteomics techniques to confirm direct binding and identify other potential off-target interactions within the proteome.
Direct evidence of target engagement of this compound with the TSLP:TSLPR complex was evaluated using in vitro biological assays rather than thermal stability profiling. The inhibitory activity was measured using two different assays: a TSLP-alkaline phosphatase fusion protein assay and another unspecified biological screening method. nih.gov These assays confirmed that the compound could disrupt the formation of the TSLP:TSLPR complex, indicating direct or indirect engagement with the target proteins.
Genetic interaction profiling has not been specifically reported for this compound. The hypothesis for its molecular target was generated through a structure-based approach, specifically the in silico characterization of the TSLP:TSLPR complex to identify potential binding pockets for small molecule inhibitors. nih.gov This computational analysis, rather than genetic screening, led to the selection of this compound as a candidate for biological testing.
Elucidation of Molecular Mechanisms of Action
The mechanism of action of this compound is centered on its ability to inhibit the protein-protein interaction between TSLP and TSLPR. nih.gov By disrupting this interaction, the compound can block the subsequent signaling cascade that leads to the release of pro-inflammatory mediators.
The interaction of this compound with the TSLP:TSLPR complex is a case of inhibiting a protein-protein interaction rather than classical enzyme inhibition. Therefore, traditional enzyme inhibition kinetics and allosteric modulation studies are not directly applicable in the same manner. The compound acts as an inhibitor of complex formation.
As this compound targets a protein-protein interaction and not an enzyme, the determination of kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant) is not relevant to its mechanism of action. The efficacy of such an inhibitor is typically characterized by parameters like the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), which quantify the amount of the compound needed to inhibit the interaction by 50% or its binding affinity, respectively. The available research describes its inhibitory activity in in vitro assays but does not provide specific IC50 or Kd values. nih.gov
Enzyme Inhibition Kinetics and Allosteric Modulation Studies
Analysis of Cooperative Substrate Binding and Inhibition Types
No studies were identified that analyzed the cooperative substrate binding or determined the inhibition types of this compound with any biological target. Research on the enzymatic interactions of this specific compound, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, is not available in the reviewed scientific literature.
Receptor Binding Dynamics and Signal Transduction Pathways
There is a lack of published research on the receptor binding dynamics of this compound. Consequently, no information is available regarding its affinity for specific receptors, its dissociation constants, or the signal transduction pathways that might be modulated upon its binding.
Interaction with Cellular Components (e.g., cell membranes)
No experimental data was found describing the interaction of this compound with cellular components such as cell membranes. Studies detailing its ability to permeate cell membranes, its potential to disrupt membrane integrity, or its interactions with membrane-bound proteins are currently absent from the scientific record.
Structure-Activity Relationship (SAR) Studies for Target Engagement and Selectivity
While structure-activity relationship (SAR) studies are a common practice in drug discovery to understand how the chemical structure of a compound influences its biological activity, no specific SAR studies for this compound and its analogs were found in the context of target engagement and selectivity.
Correlation of Structural Modifications with Biological Interaction Profiles
No literature is available that systematically modifies the structure of this compound and correlates these changes with alterations in biological interaction profiles. Such studies would typically involve synthesizing a series of analogs with variations in the cyclopentyl or pyridinamine moieties and assessing their activity against a panel of biological targets.
Identification of Key Pharmacophoric Elements
Without SAR studies, the key pharmacophoric elements of this compound responsible for any potential biological activity have not been identified. Pharmacophore modeling would require a set of active compounds from which essential structural features for biological activity could be derived.
In Vitro Cellular Assays for Mechanistic Pathway Analysis
No published studies were found that utilize this compound in in vitro cellular assays to analyze its effect on specific mechanistic pathways. Such assays are crucial for understanding the cellular mechanisms of action of a compound, and this information is not currently available for this compound.
In-Depth Analysis of this compound in Molecular and Cellular Biology Is Currently Limited
While the chemical structure of this compound is known and it is available for research purposes, published studies detailing its mechanistic effects at the molecular and cellular level are scarce. General research into similar chemical structures suggests potential areas of investigation, but direct evidence for the effects of this compound is wanting.
There is currently no publicly available research that specifically investigates the effects of this compound on cell cycle progression and regulation. Studies on other pyridine (B92270) derivatives have explored their potential as kinase inhibitors, which can influence the cell cycle. However, without specific data for this compound, any discussion of its impact on the phases of the cell cycle (G1, S, G2, M) or on the activity of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) would be purely speculative.
Detailed studies on the cellular permeability and specific uptake mechanisms of this compound have not been published. The physicochemical properties of a compound, such as its lipophilicity and molecular size, are key determinants of its ability to cross cell membranes.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance for Cellular Permeability |
|---|---|---|
| Molecular Weight | 162.23 g/mol | Smaller molecules often exhibit higher passive diffusion rates. |
| XlogP3 | 2.1 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | Fewer donors can favor passive diffusion across lipid bilayers. |
Note: These are computationally predicted values and have not been experimentally verified in the context of cellular uptake studies.
Without experimental data from cell-based assays, such as Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, the actual rate and mechanisms of cellular entry for this compound remain unknown. It is therefore unclear whether its uptake is mediated by passive diffusion, facilitated diffusion, or active transport.
There is a lack of published research detailing the modulation of specific cellular functions by this compound. While one study synthesized this compound as a chemical fragment for the development of potential inhibitors of the TSLP:TSLPR interaction, the biological activity of the compound itself was not reported. Therefore, its effects on specific signaling pathways, enzyme activities, or other cellular processes have not been characterized.
Unveiling the Non-Biomedical Research Applications of this compound
The versatile chemical compound, this compound, has been the subject of investigation in various non-biomedical research fields, demonstrating its potential in catalysis and materials science. Its unique structural features, combining a pyridine ring with a cyclopentyl group, allow it to participate in a range of chemical interactions and applications, from facilitating complex organic reactions to forming the backbone of advanced materials.
VI. Non-Biomedical Research Applications
While a significant body of research has focused on the biomedical potential of pyridine derivatives, the utility of this compound extends into other scientific domains. Researchers have begun to explore its capabilities in catalytic processes and in the development of novel materials with specific functional properties.
The presence of a nitrogen atom in the pyridine ring and another in the amine group makes this compound a candidate for use in catalysis, particularly as a ligand in metal-catalyzed reactions. The lone pair of electrons on these nitrogen atoms can coordinate with metal centers, influencing the catalyst's activity and selectivity.
In the field of metal catalysis, the design of ligands is crucial for controlling the outcome of a reaction. Amine-pyridine structures, such as this compound, can act as effective ligands for various transition metals. While specific studies detailing the use of this compound in this capacity are emerging, the broader class of amine-pyridine ligands has been successfully employed in complexes with metals like nickel and palladium for processes such as olefin polymerization. The nature of the amine substituent, in this case, the cyclopentyl group, can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's performance.
Understanding the mechanism of a catalytic reaction is fundamental to optimizing it. The coordination of ligands like this compound to a metal catalyst can alter the reaction pathway and, consequently, the selectivity for a desired product. For instance, in reactions involving cobalt complexes with pyridine-oxime ligands for isoprene polymerization, the ligand structure plays a critical role in determining the microstructure of the resulting polymer. Although detailed mechanistic studies involving this compound are not yet widely published, its structural similarity to other effective ligands suggests it could be a valuable tool for probing and controlling catalytic cycles.
The application of this compound in specific organic synthesis reactions is an area of active exploration. While direct involvement in hydrosilylation has yet to be extensively documented, its potential as a directing group or ligand in cycloaddition reactions is of interest. For example, various amine derivatives have been shown to participate in or catalyze cycloaddition reactions, such as the formal [4+2] cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes. The electronic properties of the pyridine ring in this compound could influence the reactivity of dienophiles or dienes in such transformations.
The structural attributes of this compound also lend themselves to the field of materials science, where the precise arrangement of molecules dictates the properties of the bulk material.
The amine and pyridine functionalities of this compound provide reactive sites for its incorporation into larger molecular architectures. It can be envisaged as a monomer or a functionalizing agent in the synthesis of polymers. The resulting polymers could exhibit unique properties based on the presence of the pyridine and cyclopentyl groups along the polymer chain. Furthermore, the ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination makes this compound a potential building block for the construction of well-ordered supramolecular assemblies.
Vi. Non Biomedical Research Applications
Role in Advanced Analytical Chemistry as a Probe or Reagent
N-cyclopentylpyridin-4-amine and its derivatives are gaining attention in analytical chemistry for their potential as specialized reagents and components of fluorescent probes. Their unique chemical structures can be tailored to interact with specific analytes or to exhibit distinct spectroscopic properties, making them valuable tools in the development of sensitive and selective analytical methods.
Development of Fluorescence-Based Probes
While direct research on this compound as a fluorescent probe is not extensively documented in publicly available literature, the broader class of amine-reactive probes provides a strong basis for its potential applications. Amine-reactive fluorescent dyes are widely used for labeling and detecting a variety of molecules in biological and non-biological systems. These probes typically contain a reactive group that forms a stable covalent bond with primary amines.
The development of novel fluorescent probes often involves the strategic incorporation of amine moieties. For instance, new turn-on amine probes utilizing a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophore have been investigated. In these systems, the fluorescence is initially quenched but can be turned on in the presence of aliphatic amines through a process of single electron transfer (SET). rsc.org This mechanism allows for the sensitive detection of amines. The versatility of amine-containing compounds in the synthesis of such probes highlights the potential for this compound to serve as a building block or a reactive target in similar systems.
Furthermore, amine groups are integral to the structure of various xanthene-based fluorescent probes designed for near-infrared detection of specific biological conditions like hypoxia. nih.gov The synthesis of these complex probes often involves reactions with amine-containing precursors.
Table 1: Common Classes of Amine-Reactive Reagents
| Reagent Class | Reactive Group | Bond Formed | Stability |
| Active Esters | Succinimidyl esters (SE), Tetrafluorophenyl esters (TFP) | Carboxamide | High |
| Isothiocyanates | Isothiocyanate | Thiourea | Moderate |
| Sulfonyl Chlorides | Sulfonyl chloride | Sulfonamide | High |
Utility in Chromatographic or Spectroscopic Methods
In the realm of chromatography and spectroscopy, isotopically labeled internal standards are crucial for achieving accurate and precise quantification. While specific studies on the use of this compound itself in these methods are not prevalent, the principles of using structurally similar labeled compounds are well-established. For example, deuterated analogs of various compounds are frequently used as internal standards in mass spectrometry-based analyses. The presence of a stable isotope-labeled version, such as N-cyclopentylpyridin-d4-amine, would allow for its use as an internal standard in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). This approach helps to correct for variations in sample preparation and instrument response, thereby improving the reliability of the results.
Environmental Research: Degradation Pathways and Mechanisms
The environmental fate of synthetic compounds like this compound is a critical area of research. Understanding how these molecules break down in the environment through photochemical and biological processes is essential for assessing their potential persistence and impact.
Investigation of Biodegradation Mechanisms in Environmental Systems
Biodegradation involves the breakdown of organic substances by microorganisms. The structural features of this compound, including the pyridine (B92270) ring and the cyclopentyl group, will influence its susceptibility to microbial degradation. While specific studies on this compound are limited, the general principles of microbial degradation of nitrogen-containing heterocyclic compounds are relevant. Microorganisms may utilize enzymatic pathways to cleave the pyridine ring or modify the cyclopentyl substituent. Research into the biodegradation of plastics like polyurethane and polyvinyl chloride (PVC) has identified various enzymes, such as esterases, lipases, and oxidases, that can break down complex polymers. mdpi.com Similar enzymatic processes could potentially be involved in the biodegradation of this compound, likely proceeding through a series of intermediate steps to smaller, more readily metabolized molecules.
Table 2: Potential Degradation Processes for this compound
| Degradation Type | Potential Mechanisms | Potential Intermediates |
| Photochemical | Photolysis, Photo-oxidation | Hydroxylated pyridines, ring-opened products |
| Biodegradation | Enzymatic cleavage, Oxidation | Pyridinols, aliphatic amines |
Q & A
Basic Research Question
- ¹H NMR : The cyclopentyl group appears as a multiplet (1.5–2.1 ppm, 8H) integrating for the five-membered ring, while pyridin-4-amine protons resonate as two doublets (δ 6.5–7.0 ppm, J = 5.2 Hz) .
- ¹³C NMR : The quaternary carbon attached to nitrogen (C-N) appears at ~150 ppm, with cyclopentyl carbons between 25–35 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 177.2 (C₁₁H₁₆N₂). Fragmentation peaks at m/z 93 (pyridinium ion) and 84 (cyclopentyl fragment) confirm the structure .
Contaminants (e.g., unreacted amine) are identified via TLC or HPLC (C18 column, 70:30 H₂O:MeCN) .
What strategies resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies often arise from differences in substituent effects or assay conditions. For example:
- Bioactivity Variations : Compare derivatives with alternative N-substituents (e.g., ethyl vs. cyclopentyl) using standardized assays (e.g., IC₅₀ measurements in kinase inhibition studies) .
- Solubility Effects : Use DMSO stock solutions at controlled concentrations (<1% v/v) to avoid solvent interference in cell-based assays .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) and validate results across multiple replicates .
How can reaction conditions be optimized to scale up synthesis without compromising purity?
Advanced Research Question
- Solvent Selection : Replace DMF with toluene for easier removal via distillation in large-scale reactions .
- Catalysis : Add catalytic KI (10 mol%) to enhance reactivity of cyclopentyl bromide .
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., over-alkylation) by maintaining precise temperature/residence time .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .
What advanced analytical methods detect trace impurities (e.g., nitrosamines) in this compound?
Advanced Research Question
- GC-NPD (Nitrogen-Phosphorus Detection) : Detects nitrosamines at ppm levels via selective N-response; optimize with a DB-5MS column (30 m × 0.25 mm) and He carrier gas .
- LC-HRMS : Accurately identifies impurities using a Q-TOF mass spectrometer (resolution >30,000) and Alltima C18 column .
- Sample Preparation : Use SPE (Solid-Phase Extraction) with Strata™ X-C cartridges to concentrate impurities from reaction mixtures .
How to design structure-activity relationship (SAR) studies for this compound analogs?
Advanced Research Question
- Core Modifications : Synthesize analogs with varied N-substituents (e.g., cyclohexyl, isopropyl) and assess changes in logP (HPLC-measured) and binding affinity (SPR or ITC) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .
- In Vivo Correlation : Pair in vitro potency data (e.g., enzyme inhibition) with pharmacokinetic studies (plasma t½, bioavailability) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
